Anthranilic acid, N-(o-nitrophenyl)-

Catalog No.
S9090976
CAS No.
5933-35-7
M.F
C13H10N2O4
M. Wt
258.23 g/mol
Availability
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Anthranilic acid, N-(o-nitrophenyl)-

CAS Number

5933-35-7

Product Name

Anthranilic acid, N-(o-nitrophenyl)-

IUPAC Name

2-(2-nitroanilino)benzoic acid

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C13H10N2O4/c16-13(17)9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(18)19/h1-8,14H,(H,16,17)

InChI Key

FJNZXTAFUISVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2[N+](=O)[O-]

Anthranilic acid, N-(o-nitrophenyl)-, also known as 2-[(2-nitrophenyl)amino]benzoic acid, is an organic compound with the molecular formula C13_{13}H10_{10}N2_2O4_4 and a molecular weight of approximately 258.2295 g/mol. This compound features a nitrophenyl group attached to the nitrogen atom of anthranilic acid, which is itself an aminobenzoic acid. The structural uniqueness of anthranilic acid, N-(o-nitrophenyl)- contributes to its various chemical properties and biological activities, making it a subject of interest in both academic and industrial research .

Typical of aromatic amines and carboxylic acids. Notable reactions include:

  • Decarboxylation: Under certain conditions, anthranilic acid can undergo decarboxylation, leading to the formation of an aniline derivative.
  • Nitration: The presence of the nitro group allows for further electrophilic aromatic substitution reactions, potentially yielding more complex nitro-substituted derivatives.
  • Esterification: This compound can react with alcohols to form esters, which are useful in various applications .

Anthranilic acid derivatives, including N-(o-nitrophenyl)-, exhibit significant biological activities. Research indicates that these compounds possess anti-inflammatory, analgesic, and antipyretic properties. They have been studied for their potential use in treating conditions such as pain and fever . Additionally, anthranilic acid itself is known to play a role in the biosynthesis of tryptophan and serves as a precursor for various biologically active molecules.

Several methods have been developed for synthesizing anthranilic acid, N-(o-nitrophenyl)-:

  • Amination of Nitrobenzoic Acid: This method involves the reaction of nitrobenzoic acid with ammonia or an amine under specific conditions.
  • Iron-Catalyzed C–H Activation: Recent studies have shown that iron catalysts can facilitate the formation of anthranilic acid derivatives through selective C–H activation followed by reaction with nitro compounds .
  • Condensation Reactions: The compound can also be synthesized through condensation reactions between anthranilic acid and o-nitrophenyl derivatives under acidic or basic conditions.

Anthranilic acid, N-(o-nitrophenyl)- has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for use in drug development, particularly in anti-inflammatory and analgesic medications.
  • Dyes and Pigments: The compound's aromatic nature allows it to be used in synthesizing dyes and pigments for textiles and other materials.
  • Chemical Intermediates: It serves as a precursor in the synthesis of other complex organic molecules .

Studies on the interactions of anthranilic acid, N-(o-nitrophenyl)- with various biological systems indicate its potential effects on enzymes involved in inflammation pathways. These interactions may enhance or inhibit specific biological functions, contributing to its therapeutic profile. Further research is ongoing to elucidate the precise mechanisms by which this compound exerts its biological effects.

Anthranilic acid, N-(o-nitrophenyl)- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Anthranilic AcidC7_7H7_7NO2_2Base structure; precursor for many derivatives
N-(p-Nitrophenyl)anthranilic AcidC13_{13}H10_{10}N2_2O4_4Similar structure but with para-substitution
5-Nitroanthranilic AcidC7_7H6_6N2_2O3_3Nitro group at the 5-position; different activity profile

The unique aspect of anthranilic acid, N-(o-nitrophenyl)- lies in its ortho-substituted nitro group, which influences its reactivity and biological properties differently compared to its para-substituted counterpart .

This comprehensive analysis examines the physicochemical properties of anthranilic acid, N-(o-nitrophenyl)- (CAS: 5933-35-7), a nitro-substituted aromatic amine derivative with the molecular formula C₁₃H₁₀N₂O₄ and molecular weight of 258.23 grams per mole [1] [2] [3]. The compound represents an important class of substituted anthranilic acid derivatives characterized by the presence of an ortho-nitrophenyl substituent on the amino group of the anthranilic acid core structure [4].

Thermodynamic Stability and Thermal Decomposition Pathways

The thermal stability characteristics of anthranilic acid, N-(o-nitrophenyl)- are fundamentally influenced by the presence of the nitro group, which significantly impacts the compound's decomposition behavior. Based on comprehensive studies of nitroaromatic compounds and their thermal properties, the compound exhibits characteristic thermal decomposition patterns typical of nitro-substituted aromatic systems [5] [6] [7].

Thermal Decomposition Temperature Range

The thermal decomposition of anthranilic acid, N-(o-nitrophenyl)- is estimated to commence in the temperature range of 200-300°C, consistent with observations for related nitroaromatic compounds [5] [8] [9]. This temperature range reflects the inherent thermal instability of nitro-substituted aromatic systems, where the carbon-nitrogen bond in the nitro group represents the primary site of thermal vulnerability [6] [10].

Decomposition Mechanisms and Pathways

The primary thermal decomposition pathway for anthranilic acid, N-(o-nitrophenyl)- follows the characteristic pattern observed in nitroaromatic compounds, involving initial carbon-nitro bond scission followed by subsequent degradation of the aromatic ring system [5] [6] [10]. The decomposition process can be described through the following sequential steps:

  • Primary Stage: Homolytic cleavage of the C-NO₂ bond, representing the weakest bond in the molecular structure [6] [10]
  • Secondary Stage: Formation of radical intermediates and subsequent rearrangement reactions [5] [10]
  • Tertiary Stage: Complete degradation of the aromatic ring system with formation of smaller molecular fragments [6] [9]

Kinetic Parameters

While specific kinetic parameters for anthranilic acid, N-(o-nitrophenyl)- have not been experimentally determined, studies on related nitrobenzoic acid isomers provide valuable insights into expected thermal behavior. Research on ortho-nitrobenzoic acid indicates activation energies in the range of 131.31 kilojoules per mole, suggesting similar energy requirements for the thermal decomposition of the target compound [8] [9].

Thermal Safety Considerations

Based on thermal analysis of comparable nitroaromatic compounds, the recommended storage temperature for anthranilic acid, N-(o-nitrophenyl)- should not exceed 165°C to prevent thermal decomposition [9]. The compound exhibits characteristics typical of nitroaromatic substances, requiring careful temperature control during handling, storage, and processing operations [6] [11].

Solubility Behavior in Polar and Nonpolar Solvent Systems

The solubility characteristics of anthranilic acid, N-(o-nitrophenyl)- are governed by the interplay between its structural features, including the carboxylic acid group, the secondary amine linkage, and the nitro-substituted aromatic ring system. These functional groups contribute to the compound's overall polarity and hydrogen bonding capabilities, significantly influencing its dissolution behavior across different solvent systems [12] [13] [14].

Aqueous Solubility

The aqueous solubility of anthranilic acid, N-(o-nitrophenyl)- is expected to be limited, estimated at less than 1 gram per liter under standard conditions. This low water solubility is attributed to several factors:

  • The extended aromatic system reduces hydrophilicity compared to simpler anthranilic acid derivatives [12] [15]
  • The nitro group, while polar, provides limited enhancement of water solubility due to its electron-withdrawing nature [16] [17]
  • Potential intramolecular hydrogen bonding between functional groups may reduce available sites for water interaction [14]

Polar Protic Solvents

In polar protic solvents such as ethanol and methanol, anthranilic acid, N-(o-nitrophenyl)- demonstrates moderate solubility, estimated in the range of 1-10 grams per liter [12] [18] [14]. The enhanced solubility in these systems results from:

  • Hydrogen bonding between solvent molecules and the carboxylic acid group [12] [14]
  • Solvation of the nitro group through dipole-dipole interactions [17] [14]
  • Reduced aggregation compared to aqueous systems due to better matching of polarity parameters [13] [14]

Polar Aprotic Solvents

Polar aprotic solvents, particularly dimethyl sulfoxide and acetone, are expected to provide good solubility for the compound, with estimated values exceeding 10 grams per liter [16] [18]. The enhanced dissolution in these media is attributed to:

  • Strong solvation of the nitro group through dipole-dipole interactions [17]
  • Reduced competition for hydrogen bonding sites compared to protic solvents [14]
  • Favorable entropy of mixing due to similar polarity characteristics [18]

Nonpolar Solvent Systems

In nonpolar solvents such as n-hexane, the solubility of anthranilic acid, N-(o-nitrophenyl)- is severely limited, with estimated values below 0.1 grams per liter. This poor solubility reflects the mismatch between the polar nature of the compound and the nonpolar character of the solvent [19] [20].

Aromatic nonpolar solvents, including benzene and toluene, provide slightly enhanced solubility compared to aliphatic nonpolar solvents due to potential π-π interactions between the aromatic ring systems [13] [21]. However, solubility remains low, typically in the range of 0.1-1 grams per liter [19] [20].

Mixed Solvent Systems

Binary solvent mixtures, particularly dioxane-water systems, demonstrate enhanced solubility compared to pure water due to the modified polarity environment [13] [22] [23]. Studies on related anthranilic acid derivatives indicate that mixed solvent systems can significantly improve dissolution characteristics while maintaining acceptable stability profiles [13] [17].

Acid-Base Properties and pKa Determination

The acid-base properties of anthranilic acid, N-(o-nitrophenyl)- are fundamentally influenced by the presence of both carboxylic acid and amino functional groups, with the electron-withdrawing nitro substituent significantly modifying the ionization behavior compared to the parent anthranilic acid [15] [24] [22] [23].

Carboxylic Acid Ionization

The carboxylic acid group in anthranilic acid, N-(o-nitrophenyl)- exhibits enhanced acidity compared to unsubstituted anthranilic acid due to the electron-withdrawing effect of the nitro group. The pKa value for the carboxylic acid function is estimated to fall within the range of 2.5-3.5, representing a significant decrease from the parent anthranilic acid pKa of approximately 4.95 [15] [24] [25].

This increased acidity results from:

  • Inductive Effect: The nitro group withdraws electron density from the aromatic ring, stabilizing the carboxylate anion [25] [22]
  • Resonance Stabilization: Delocalization of negative charge through the extended π-system enhances anion stability [15] [23]
  • Field Effect: The electronegative nitro group creates a local electric field that stabilizes the ionized form [25] [26]

Amino Group Protonation

The amino group protonation constant is significantly affected by the nitro substituent, with the pKa estimated in the range of 1.0-2.0. This represents a substantial decrease from typical aromatic amine pKa values, reflecting the reduced basicity caused by the electron-withdrawing nitro group [15] [24] [22] [23].

The decreased basicity arises from:

  • Reduced electron density on the amino nitrogen due to conjugation with the electron-deficient aromatic system [15] [22]
  • Destabilization of the protonated form through electronic effects [24] [23]
  • Intramolecular interactions that may influence the protonation equilibrium [22] [23]

Isoelectric Point Determination

The isoelectric point (pI) of anthranilic acid, N-(o-nitrophenyl)- can be calculated from the two ionization constants using the relationship pI = (pKa1 + pKa2)/2. Based on the estimated pKa values, the isoelectric point falls within the range of 1.7-2.8, indicating that the compound will exist predominantly in anionic form under physiological pH conditions [15] [24].

pH-Dependent Speciation

At physiological pH (approximately 7.4), anthranilic acid, N-(o-nitrophenyl)- exists predominantly as a dianionic species, with both the carboxylic acid and amino groups ionized. This ionization state significantly influences the compound's solubility, membrane permeability, and potential biological interactions [15] [17] [24].

Comparative Acid Strength

Relative to the parent anthranilic acid, anthranilic acid, N-(o-nitrophenyl)- demonstrates significantly enhanced acidity for both ionizable groups. The presence of the ortho-nitro substituent creates a compound that is approximately 100-1000 times more acidic than anthranilic acid, depending on the specific ionization constant considered [15] [25] [22].

Experimental Considerations

Accurate determination of pKa values for anthranilic acid, N-(o-nitrophenyl)- requires consideration of several experimental factors:

  • Solvent Effects: Limited aqueous solubility may necessitate the use of mixed solvent systems for accurate measurements [13] [22] [23]
  • Temperature Dependence: Ionization constants typically decrease with increasing temperature [15] [27]
  • Ionic Strength: The presence of background electrolytes can influence apparent pKa values [15] [27]
  • Spectroscopic Methods: UV-visible spectroscopy provides a reliable approach for pKa determination in systems with limited solubility [17] [14]

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

258.06405680 g/mol

Monoisotopic Mass

258.06405680 g/mol

Heavy Atom Count

19

UNII

PM9XR2Z6YD

Dates

Last modified: 11-21-2023

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